molecular formula C24H25NO3 B12668272 Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate CAS No. 93982-97-9

Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate

Cat. No.: B12668272
CAS No.: 93982-97-9
M. Wt: 375.5 g/mol
InChI Key: XQRWVVSMZKGEBO-UHFFFAOYSA-N
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Description

Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is a chemical compound with the molecular formula C24H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its complex structure, which includes phenyl, methyl, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate typically involves the reaction of phenyl methyl carbamate with 3-(2-methylphenoxy)-3-phenylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carboxylic acid, while reduction may produce phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-amine .

Scientific Research Applications

Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in various biological effects, such as anti-inflammatory and anti-tumor activities .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl methyl[3-(2-chlorophenoxy)-3-phenylpropyl]-carbamate
  • Phenyl methyl[3-(2-methoxyphenoxy)-3-phenylpropyl]-carbamate
  • Phenyl methyl[3-(2-fluorophenoxy)-3-phenylpropyl]-carbamate

Uniqueness

Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced thermal stability and specific biological activities, making it valuable in various applications .

Properties

CAS No.

93982-97-9

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

phenyl N-methyl-N-[3-(2-methylphenoxy)-3-phenylpropyl]carbamate

InChI

InChI=1S/C24H25NO3/c1-19-11-9-10-16-22(19)28-23(20-12-5-3-6-13-20)17-18-25(2)24(26)27-21-14-7-4-8-15-21/h3-16,23H,17-18H2,1-2H3

InChI Key

XQRWVVSMZKGEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CCN(C)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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